molecular formula C15H26ClNO3 B4240098 3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride

3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride

Cat. No.: B4240098
M. Wt: 303.82 g/mol
InChI Key: BXPYIKBZMZZMDG-UHFFFAOYSA-N
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Description

3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride is an organic compound with the molecular formula C15H25NO3·HCl It is a derivative of benzylamine, characterized by the presence of ethoxy and propoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-propoxybenzylamine.

    Reaction with 1-Propanol: The benzylamine derivative is then reacted with 1-propanol under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-ethoxy-4-methoxybenzyl)amino]-1-propanol
  • **3-[(3-ethoxy-4-butoxybenzyl)amino]-1-propanol
  • **3-[(3-ethoxy-4-ethoxybenzyl)amino]-1-propanol

Uniqueness

3-[(3-Ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[(3-ethoxy-4-propoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-3-10-19-14-7-6-13(11-15(14)18-4-2)12-16-8-5-9-17;/h6-7,11,16-17H,3-5,8-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPYIKBZMZZMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNCCCO)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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